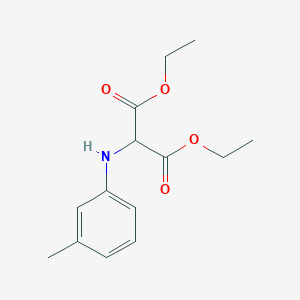

Diethyl 2-(3-methylanilino)propanedioate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diethyl 2-(3-methylanilino)propanedioate is an organic compound that belongs to the class of esters. It is derived from propanedioic acid and contains a diethyl ester group attached to a 3-methylanilino moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Diethyl 2-(3-methylanilino)propanedioate can be synthesized through the alkylation of enolate ionsThe enolate ion formed from diethyl propanedioate acts as a nucleophile and reacts with the electrophilic 3-methylaniline to form the desired product .

Industrial Production Methods

Industrial production of diethyl (3-methylanilino)propanedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(3-methylanilino)propanedioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester groups to alcohols or other reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Malonic Ester Synthesis:

Diethyl 2-(3-methylanilino)propanedioate can be utilized in the malonic ester synthesis, a crucial reaction in organic chemistry. This reaction allows for the formation of carbanions that can be further alkylated to produce substituted acetic acids. The general reaction scheme involves deprotonation followed by alkylation:

This method is advantageous due to its ability to create complex molecules with high specificity and yield, making it valuable in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Applications:

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of drugs such as:

- Vigabatrin: An antiepileptic drug that inhibits GABA transaminase.

- Nalidixic Acid: An antibiotic used to treat urinary tract infections.

- Phenylbutazone: An anti-inflammatory medication used for pain relief.

These compounds highlight the significance of this compound in developing therapeutic agents that address critical health issues .

Agricultural Chemistry

Pesticide Development:

The compound is also pivotal in synthesizing various pesticides. For instance, derivatives of this compound can be transformed into effective herbicides and insecticides. The application of this compound in pesticide formulation is essential for enhancing crop protection and pest management strategies.

A notable example includes the synthesis of sethoxydim, a selective herbicide that targets grass weeds without harming broadleaf crops. The efficiency of this compound in agricultural applications underscores its importance in sustainable farming practices .

Case Studies

Case Study 1: Synthesis of Vigabatrin

Research conducted on the synthesis pathway for vigabatrin using this compound demonstrated a high yield and purity when employing optimized reaction conditions. The study reported a yield exceeding 85% with minimal by-products, showcasing the compound's effectiveness as a precursor in pharmaceutical synthesis .

Case Study 2: Pesticide Formulation

A comparative analysis of various synthetic routes for producing herbicides from this compound revealed that non-aqueous systems significantly reduce waste generation during synthesis. This method not only improves yield but also enhances environmental sustainability in pesticide production .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Malonic ester synthesis | High specificity and yield |

| Medicinal Chemistry | Production of vigabatrin, nalidixic acid | Addresses critical health issues |

| Agricultural Chemistry | Development of pesticides like sethoxydim | Enhances crop protection |

Wirkmechanismus

The mechanism of action of diethyl (3-methylanilino)propanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can further interact with enzymes and receptors in biological systems. The 3-methylanilino moiety can participate in aromatic interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diethyl malonate: A simpler ester of propanedioic acid without the 3-methylanilino group.

Dimethyl malonate: Similar to diethyl malonate but with methyl ester groups instead of ethyl.

Disodium malonate: The sodium salt form of malonic acid.

Malonyl-CoA: A coenzyme A derivative of malonic acid involved in fatty acid biosynthesis.

Uniqueness

Diethyl 2-(3-methylanilino)propanedioate is unique due to the presence of the 3-methylanilino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler malonate derivatives.

Eigenschaften

CAS-Nummer |

17033-61-3 |

|---|---|

Molekularformel |

C14H19NO4 |

Molekulargewicht |

265.3 g/mol |

IUPAC-Name |

diethyl 2-(3-methylanilino)propanedioate |

InChI |

InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3 |

InChI-Schlüssel |

UEFYOXRABYKYLD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |

Kanonische SMILES |

CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |

Key on ui other cas no. |

17033-61-3 |

Synonyme |

diethyl 2-[(3-methylphenyl)amino]propanedioate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.